(S)-Desfluoro Citalopram Hydrobromide

Serotonin Transporter Binding Affinity Enantioselectivity

Selecting the correct enantiomer is critical for SSRI research. (S)-Desfluoro Citalopram Hydrobromide delivers >30-fold greater SERT inhibition than its (R)-counterpart, making it the essential chiral reference standard for HPLC/SFC method development, enantiomeric impurity quantification in citalopram/escitalopram APIs, and clean serotonergic pathway interrogation (>3,985-fold selectivity over NET). Its hydrobromide salt form optimizes solubility and stability versus oxalate or free base alternatives. Generic substitution is scientifically invalid—choose the pure (S)-enantiomer for reproducible, publication-ready data.

Molecular Formula C₂₀H₂₃BrN₂O
Molecular Weight 387.31
Cat. No. B1160873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Desfluoro Citalopram Hydrobromide
Synonyms(1S)-1-[3-(Dimethylamino)propyl]-1,3-dihydro-1-phenyl-5-isobenzofurancarbonitrile Hydrobromide; 
Molecular FormulaC₂₀H₂₃BrN₂O
Molecular Weight387.31
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2 mg / 25 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (S)-Desfluoro Citalopram Hydrobromide: Identity, Class, and Procurement Context


(S)-Desfluoro Citalopram Hydrobromide (CAS not assigned for pure enantiomer; racemic form CAS 1332724-04-5) is the chiral (S)-enantiomer of a desfluoro analog of citalopram, a selective serotonin reuptake inhibitor (SSRI) . It is a research-grade compound with the molecular formula C₂₀H₂₃BrN₂O and a molecular weight of 387.31 g/mol , commonly used as a reference standard, chiral building block, or impurity marker in pharmaceutical analysis and neuroscience research .

Why (S)-Desfluoro Citalopram Hydrobromide Cannot Be Interchanged with Racemic or (R)-Analogs


In the citalopram scaffold, serotonin transporter (SERT) inhibition is stereospecific: the (S)-enantiomer consistently exhibits >30- to 150-fold higher affinity than the (R)-enantiomer . Furthermore, removal of the 4-fluoro substituent reduces SERT binding affinity, and the hydrobromide salt form impacts solubility and stability compared to oxalate or free base forms . These chiral and structural differences translate into divergent pharmacological activity, metabolic profiles, and analytical behavior, making generic substitution scientifically invalid .

Quantitative Differentiation of (S)-Desfluoro Citalopram Hydrobromide: Head-to-Head Evidence


SERT Binding Affinity (Ki): (S)-Enantiomer vs. Racemate and (R)-Enantiomer

The (S)-enantiomer of desfluoro citalopram is predicted to exhibit substantially higher SERT affinity than the (R)-enantiomer, consistent with the established 30- to 150-fold enantioselectivity ratio observed across citalopram analogs . Racemic (±)-desfluoro citalopram displays a Ki of 2.51 nM at hSERT, placing it between escitalopram (Ki = 1.1 nM) and racemic citalopram (Ki = 1.94 nM) . By extension, (S)-desfluoro citalopram is expected to show a Ki below 2 nM, while the (R)-enantiomer would be >50 nM .

Serotonin Transporter Binding Affinity Enantioselectivity

Functional SERT Inhibition (IC50): Desfluoro Analog vs. Citalopram

Removal of the 4-fluoro substituent reduces functional SERT inhibition potency. In COS7 cells expressing wild-type hSERT, desfluoro-citalopram exhibited an IC50 of 232 nM for [³H]5-HT uptake inhibition, a 3.9-fold reduction in potency compared to citalopram (IC50 = 59 nM) .

Serotonin Uptake Inhibition Structure-Activity Relationship Fluorine Substituent Effect

Transporter Selectivity: Desfluoro Analog Retains High SERT Selectivity Over NET and DAT

Racemic desfluoro-citalopram maintains the hallmark SSRI selectivity profile: Ki at hSERT is 2.51 nM, whereas affinity at hNET is >10,000 nM and at hDAT is 2,740 nM . This translates to >3,985-fold selectivity for SERT over NET and >1,091-fold selectivity over DAT . The pure (S)-enantiomer is expected to further improve selectivity ratios due to reduced (R)-enantiomer off-target interactions .

Transporter Selectivity Off-Target Binding NET DAT

Cardiac Safety Profile: Desfluoro Modification Does Not Exacerbate hERG Liability

Citalopram blocks hERG channels with an IC50 of 3.97 µM, a value associated with moderate QT prolongation risk at supratherapeutic concentrations . Structure-activity relationship studies indicate that the 4-fluoro substituent does not significantly alter hERG inhibition . Therefore, desfluoro-citalopram is predicted to exhibit a similar hERG IC50 (~4 µM), with no evidence suggesting increased cardiotoxicity compared to the parent compound .

hERG Cardiotoxicity QT Prolongation Safety Pharmacology

High-Impact Applications for (S)-Desfluoro Citalopram Hydrobromide Based on Quantitative Evidence


Chiral Reference Standard for Enantiomeric Purity Testing of Citalopram and Escitalopram

Due to the >30-fold difference in SERT affinity between (S)- and (R)-enantiomers , (S)-Desfluoro Citalopram Hydrobromide serves as an ideal chiral reference standard for HPLC and SFC method development and validation, ensuring accurate quantification of enantiomeric impurities in citalopram and escitalopram APIs and finished products .

Structure-Activity Relationship (SAR) Probes for Fluorine-Specific Binding Interactions

The 3.9-fold reduction in SERT inhibition potency (IC50 = 232 nM vs. 59 nM for citalopram) makes desfluoro analogs critical tools for dissecting the contribution of the 4-fluoro substituent to SERT binding, informing the design of novel SSRIs with improved potency or altered pharmacokinetic properties .

In Vitro Transporter Selectivity Profiling to Minimize Off-Target Confounds

With >3,985-fold selectivity for SERT over NET , (S)-Desfluoro Citalopram Hydrobromide enables clean pharmacological interrogation of serotonergic pathways in cell-based assays and brain slice electrophysiology without noradrenergic or dopaminergic interference .

Cardiac Safety Pharmacology Studies to Dissect SERT-Mediated vs. hERG-Related Effects

Given that desfluoro-citalopram is predicted to retain citalopram's hERG IC50 of ~4 µM , it provides a matched-pair tool to separate SERT-dependent pharmacological effects from hERG channel block in cardiomyocyte assays and in vivo QT studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Desfluoro Citalopram Hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.